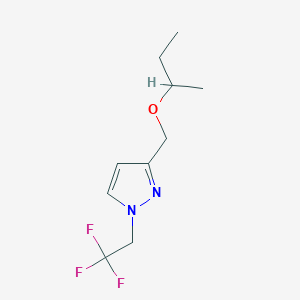
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide is a synthetic organic compound. It's known for its unique chemical structure, which includes a cyclopropyl group, a pyridazinone ring, and an isoxazole moiety. This structure endows the compound with specific chemical and biological properties, making it relevant in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide typically involves several steps:
Formation of Pyridazinone Ring: : The pyridazinone ring can be synthesized through cyclization reactions of appropriate hydrazine derivatives with diketone precursors.
Introduction of Cyclopropyl Group: : The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazo compounds in the presence of a metal catalyst.
Isoxazole Formation: : The isoxazole ring can be formed through cycloaddition reactions involving nitrile oxides and alkynes or alkenes.
Final Coupling Step: : The final compound is obtained by coupling the cyclopropyl-pyridazinone intermediate with an isoxazole derivative through amidation reactions.
Industrial Production Methods
Industrial-scale production of this compound generally relies on similar synthetic routes but optimized for yield and cost-effectiveness. Advanced techniques such as flow chemistry and automated synthesis may be employed to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can occur at the carbonyl group of the pyridazinone ring, potentially converting it into a hydroxyl group.
Substitution: : Nucleophilic or electrophilic substitution reactions can take place at the thiophene or isoxazole rings.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific sites of reactivity and the conditions used. For example, oxidation of the thiophene ring would yield thiophene sulfoxides or sulfones, while reduction of the pyridazinone ring may yield hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, the compound serves as an intermediate for the synthesis of more complex molecules. Its functional groups offer multiple reactive sites for further modification, allowing chemists to create a variety of derivatives.
Biology
The unique structure of this compound makes it a candidate for biological assays. It may be investigated for its potential enzyme inhibition properties or as a ligand for receptor binding studies.
Medicine
In medicinal chemistry, this compound can be explored for its potential pharmacological activities. It might act as a lead compound for developing new drugs targeting specific pathways.
Industry
The compound's stability and reactivity make it suitable for use in material science, where it can be incorporated into polymers or other materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide exerts its effects depends on its interactions at the molecular level. It may target specific enzymes, receptors, or other proteins, modulating their activity through binding interactions. These interactions can alter cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Unique Properties
Compared to other compounds with similar structures, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)acetamide possesses a unique combination of functional groups
Similar Compounds
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(pyridin-2-yl)isoxazol-5-yl)acetamide: : Similar in structure but with a pyridine ring instead of a thiophene ring.
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(phenyl)isoxazol-5-yl)acetamide: : Similar in structure but with a phenyl ring instead of a thiophene ring.
These similar compounds can be used for comparison in studies to highlight the specific advantages and potential of the target compound.
In a nutshell, this compound is a multifaceted compound with significant potential across various scientific fields.
Propriétés
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(9-20-16(22)6-5-11(18-20)10-3-4-10)17-15-8-12(19-23-15)13-2-1-7-24-13/h1-2,5-8,10H,3-4,9H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHCVJXDSHUYGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2373912.png)
![4-bromo-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2373914.png)
![Methyl (E)-4-oxo-4-[3-(4-pyridin-4-yl-1,3-thiazol-2-yl)propylamino]but-2-enoate](/img/structure/B2373915.png)

![N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373921.png)


![N-[3-(dimethylamino)propyl]-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide](/img/structure/B2373927.png)

![N-(4-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2373929.png)

